Valerenolic acid

Description

Historical Context of Valerenolic Acid Discovery and Early Research

This compound is a naturally occurring compound found in the extracts of the valerian plant (Valeriana officinalis). plantaanalytica.com Valerian itself has a long history of use in traditional medicine, dating back to ancient Greece and Rome, primarily as a sedative. plantaanalytica.com The specific compounds responsible for its effects, including this compound and its derivatives, were identified much more recently through chemical investigations. semanticscholar.org Early research focused on isolating and characterizing these active constituents to understand the plant's therapeutic actions. The crystal structure of this compound was first described in 1978, providing a crucial foundation for further stereochemical studies of valerenane sesquiterpenoids. acs.org

Natural Occurrence and Phytochemical Research Significance of this compound

This compound is a prominent sesquiterpenoid found in the essential oil of the valerian plant, with the highest concentrations typically located in the root. plantaanalytica.comwikipedia.org It belongs to a class of organic compounds known as sesquiterpenoids, which are terpenes composed of three isoprene (B109036) units. hmdb.ca Alongside its derivatives, acetoxyvalerenic acid and hydroxyvalerenic acid, this compound is considered a key marker for the standardization of valerian extracts. ebi.ac.uknih.gov Its presence and concentration are often used to assess the quality and potential activity of commercial valerian products. gov.mb.ca The complex phytochemistry of Valeriana officinalis also includes other classes of compounds such as iridoids (valepotriates), flavonoids, lignans, and alkaloids. nih.gov

Scope and Objectives of Contemporary this compound Research

Current research on this compound is multifaceted, exploring its biosynthesis, mechanisms of action, and potential therapeutic applications. A significant area of investigation is its interaction with neurotransmitter systems in the brain, particularly the GABAergic and serotonergic systems. wikipedia.orgcaringsunshine.com Researchers are also focused on its anti-inflammatory and neuroprotective properties. nih.govresearchgate.net Furthermore, the development of efficient analytical methods for the quantification of this compound in plant materials and commercial products remains an important objective to ensure quality control and standardization. scialert.netresearchgate.netjournalsarjnp.com The total synthesis of this compound has also been a subject of research, which could provide a more controlled source of the compound for pharmacological studies. researchgate.net

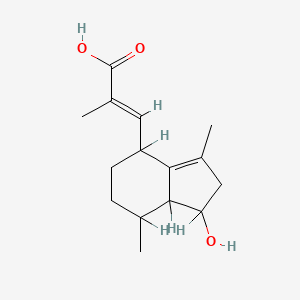

Structure

3D Structure

Properties

CAS No. |

81397-68-4 |

|---|---|

Molecular Formula |

C15H22O3 |

Molecular Weight |

250.33 g/mol |

IUPAC Name |

(E)-3-(1-hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl)-2-methylprop-2-enoic acid |

InChI |

InChI=1S/C15H22O3/c1-8-4-5-11(6-10(3)15(17)18)13-9(2)7-12(16)14(8)13/h6,8,11-12,14,16H,4-5,7H2,1-3H3,(H,17,18)/b10-6+ |

InChI Key |

XJNQXTISSHEQKD-UXBLZVDNSA-N |

SMILES |

CC1CCC(C2=C(CC(C12)O)C)C=C(C)C(=O)O |

Isomeric SMILES |

CC1CCC(C2=C(CC(C12)O)C)/C=C(\C)/C(=O)O |

Canonical SMILES |

CC1CCC(C2=C(CC(C12)O)C)C=C(C)C(=O)O |

Other CAS No. |

1619-16-5 |

Synonyms |

valerenolic acid |

Origin of Product |

United States |

Biosynthesis of Valerenolic Acid

The biosynthesis of valerenolic acid in Valeriana officinalis follows the mevalonate (B85504) (MVA) pathway to produce the precursor farnesyl diphosphate (B83284) (FPP). researchgate.net A key enzyme, valerena-1,10-diene synthase, then catalyzes the conversion of FPP into valerena-1,10-diene. nih.gov Subsequent enzymatic steps, including hydroxylation and oxidation of the isobutenyl side chain, lead to the formation of valerenic acid. researchgate.net

Recent research has focused on heterologous production of valerenic acid. Studies have successfully expressed valerena-4,7(11)-diene (B12366622) synthase from Valeriana officinalis in Saccharomyces cerevisiae to produce the precursor valerena-4,7(11)-diene. nih.gov Further engineering, including the expression of a cytochrome P450 monooxygenase, has enabled the conversion of this precursor to valerenic acid, although the efficiency of this final oxidation step remains a target for optimization. nih.gov

Advanced Methodologies for the Isolation and Structural Elucidation of Valerenolic Acid

Chromatographic Techniques for High-Purity Valerenolic Acid Isolation

Chromatography is a cornerstone for the separation and purification of this compound from complex plant extracts. Various methods are utilized, each offering distinct advantages in the enrichment and isolation process.

Preparative liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful technique for enriching and isolating this compound. journalsarjnp.com This method allows for the separation of compounds in a mixture based on their differential interactions with a stationary phase and a mobile phase.

In the context of this compound, Reverse-Phase HPLC (RP-HPLC) is frequently employed. journalsarjnp.com This technique typically uses a nonpolar stationary phase, such as C18, and a polar mobile phase. For the analysis of valerenic acid and its derivatives, a common mobile phase consists of a gradient mixture of acetonitrile (B52724) and an acidic aqueous solution, such as water with phosphoric acid. journalsarjnp.comnih.gov The use of a gradient, where the concentration of the organic solvent is increased over time, allows for the effective separation of a wide range of compounds with varying polarities. nih.gov

One study detailed a validated RP-HPLC method for the estimation of valerenic acid in tablets. journalsarjnp.com The separation was achieved on a Phenomenex C18 column with a mobile phase of acetonitrile and 0.05% ortho-phosphoric acid, demonstrating the method's efficiency and sensitivity. journalsarjnp.com Another approach utilized a linear gradient elution with aqueous phosphoric acid and acetonitrile on a Kromasil C18 column for the separation of valerenic acid along with hydroxyvalerenic acid and acetoxyvalerenic acid. researchgate.net The detection of the eluted compounds is typically performed using an ultraviolet (UV) detector, with specific wavelengths chosen to maximize the absorbance of the target compounds, such as 220 nm or 225 nm. journalsarjnp.comnih.gov The efficiency of preparative HPLC allows for the collection of fractions containing the purified this compound, which can then be used for further analysis. nih.gov

Table 3.1.1: Parameters for Preparative HPLC of this compound

| Parameter | Description | Source(s) |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | journalsarjnp.com |

| Stationary Phase | C18 columns (e.g., Phenomenex, Kromasil) | journalsarjnp.comresearchgate.net |

| Mobile Phase | Gradient mixture of acetonitrile and acidic water (e.g., with phosphoric acid) | journalsarjnp.comnih.govresearchgate.net |

| Detection | UV Detector (e.g., at 220 nm, 225 nm) | journalsarjnp.comnih.gov |

| Application | Enrichment and isolation of high-purity this compound from extracts. | journalsarjnp.comnih.gov |

Thin Layer Chromatography (TLC) serves as a valuable and cost-effective tool in the research of this compound isolation. scialert.net It is often used for the initial separation and qualitative identification of valerenic acid and its derivatives in plant extracts. scialert.netuobaghdad.edu.iq

In TLC, a stationary phase, typically silica (B1680970) gel, is coated onto a plate. scialert.netuobaghdad.edu.iq The sample extract is applied to the plate, which is then placed in a developing chamber containing a mobile phase. A commonly used mobile phase for the separation of valerenic acid derivatives is a mixture of hexane, ethyl acetate (B1210297), and glacial acetic acid. scialert.netuobaghdad.edu.iq The different components of the extract travel up the plate at different rates, resulting in their separation.

The visualization of the separated compounds can be achieved under UV light, where they may appear as fluorescent or dark spots. bibliomed.org Specific spray reagents, such as anisaldehyde-sulphuric acid, can be used to produce colored spots, aiding in the identification of valerenic acid. scialert.net For instance, valerenic acid has been reported to appear as a strong violet-colored band after treatment with this reagent. scialert.net While preparative TLC (PTLC) can be used for isolation, some studies have noted that it may not always yield compounds in a completely pure form. bibliomed.org Nevertheless, TLC remains an important preliminary step in many isolation protocols, providing guidance for further purification by methods like column chromatography or preparative HPLC. bibliomed.orgscribd.com

Table 3.1.2: Parameters for TLC of this compound

| Parameter | Description | Source(s) |

| Stationary Phase | Silica gel GF/UV254 | scialert.netbibliomed.org |

| Mobile Phase | Hexane:Ethyl Acetate:Glacial Acetic Acid (e.g., 65:35:0.5 v/v) | scialert.netuobaghdad.edu.iq |

| Visualization | UV light (254 nm), Anisaldehyde-sulphuric acid reagent | scialert.netbibliomed.org |

| Application | Qualitative analysis and preliminary separation of valerenic acid derivatives. | scialert.netuobaghdad.edu.iq |

Preparative Liquid Chromatography for this compound Enrichment

Spectroscopic Approaches in this compound Structure Determination

Once isolated, spectroscopic methods are indispensable for the definitive determination of this compound's molecular structure, including its connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of organic molecules like this compound. bibliomed.org Both one-dimensional (¹H NMR) and two-dimensional NMR experiments are utilized to map out the carbon-hydrogen framework of the molecule.

¹H NMR provides information about the chemical environment of hydrogen atoms (protons) in the molecule. bibliomed.org For instance, the ¹H NMR spectrum of a valerenic acid derivative showed characteristic signals for methyl groups, methylene (B1212753) protons, methine protons, and an olefinic proton. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals provide valuable clues about the connectivity of the atoms.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Combined with techniques like Heteronuclear Single Quantum Coherence (HSQC), which correlates directly bonded carbon and proton atoms, and Heteronuclear Multiple Bond Correlation (HMBC), which shows correlations between carbons and protons over two or three bonds, a complete picture of the molecular structure can be assembled. These techniques were instrumental in establishing the planar structure of valerenane-type sesquiterpenes. High-resolution NMR is a key tool for the qualitative and quantitative examination of a compound's components. researchgate.net

Table 3.2.1: NMR Data for Valerenane-type Sesquiterpenes

| Nucleus | Type of Information | Application in this compound Analysis | Source(s) |

| ¹H NMR | Chemical environment of protons | Identification of methyl, methylene, methine, and olefinic protons. | bibliomed.org |

| ¹³C NMR | Carbon skeleton framework | Reveals the number and type of carbon atoms (methyl, methylene, methine, quaternary). | |

| 2D NMR (HSQC, HMBC) | Connectivity between atoms | Establishes the bonding network within the molecule. |

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elemental composition of this compound. nih.gov High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, which allows for the determination of the molecular formula.

In studies of valerenane sesquiterpenes, HR-ESI-MS has been used to confirm the molecular formula of isolated compounds. The fragmentation pattern observed in the mass spectrum can also provide structural information, as different parts of the molecule break off in predictable ways. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying compounds in complex mixtures. nih.gov For example, an LC-MS/MS method was developed for the metabolomic analysis of various compounds, including this compound, demonstrating the sensitivity and specificity of this technique. nih.gov

Table 3.2.2: Mass Spectrometry in this compound Analysis

| Technique | Information Provided | Application | Source(s) |

| High-Resolution Mass Spectrometry (HRMS) | Accurate molecular weight and elemental composition | Determination of the molecular formula of this compound and its derivatives. | |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation, identification, and quantification | Analysis of this compound in complex biological matrices. | nih.gov |

While NMR and MS can determine the connectivity of atoms, X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a molecule, including its absolute configuration. researchgate.netresearchgate.net This technique requires a high-quality single crystal of the compound. researchgate.net

The three-dimensional structure of this compound, C₁₅H₂₂O₃, has been determined by X-ray crystallography. researchgate.net The analysis revealed that the substance crystallizes in the orthorhombic space group P2₁2₁2₁, and the precise bond lengths and angles within the molecule were determined. researchgate.net This technique is particularly important for establishing the stereochemistry of chiral centers, which is crucial for understanding the biological activity of a molecule. researchgate.netnih.gov The determination of the absolute configuration is achieved by analyzing the anomalous scattering of X-rays by the atoms in the crystal. researchgate.net

Table 3.2.3: Crystallographic Data for this compound

| Parameter | Value | Source(s) |

| Molecular Formula | C₁₅H₂₂O₃ | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P2₁2₁2₁ | researchgate.net |

| Application | Determination of the absolute three-dimensional structure and stereochemistry. | researchgate.netresearchgate.net |

Mass Spectrometry (MS) in this compound Structure Elucidation

Challenges in this compound Isolation from Complex Biological Matrices

The isolation of this compound from its primary natural source, the roots and rhizomes of Valeriana officinalis, presents several challenges due to the complex nature of the plant matrix. The roots contain a diverse array of compounds, including other sesquiterpenoids like valerenic acid and acetoxyvalerenic acid, as well as volatile oils, amino acids, and flavonoids. bibliomed.orgbibliomed.orgnih.goveuropa.eu The presence of these related compounds, often in higher concentrations, complicates the separation and purification of this compound.

One of the primary difficulties is the chemical similarity between this compound and its derivatives. For instance, acetoxyvalerenic acid and hydroxyvalerenic acid share the same basic sesquiterpene skeleton, differing only in their functional groups. nih.gov This structural resemblance results in similar polarities and chromatographic behaviors, making their separation by techniques like column chromatography and preparative thin-layer chromatography challenging. bibliomed.orgbibliomed.org Studies have shown that while column chromatography can be effective for isolating some valerenic acid derivatives, achieving pure compounds is not always successful with every technique. bibliomed.org

The extraction process itself poses another set of challenges. The choice of solvent and extraction conditions significantly impacts the yield and purity of the isolated this compound. While alcoholic solvents like ethanol (B145695) are commonly used, the concentration and temperature must be carefully optimized. google.comwipo.intgoogle.comnih.gov For example, higher extraction temperatures can enhance the extraction rate but may also lead to the degradation of thermolabile constituents, including valerenic acids. nih.govresearchgate.net Furthermore, the complex microstructure of the plant matrix, with secretory cells containing the desired compounds, requires efficient sample pretreatment to maximize the accessibility of the solvent to the target molecules. researchgate.net

The presence of a wide range of other compounds in the crude extract can interfere with the isolation process. These include both polar and non-polar substances that must be removed through various fractionation and purification steps. bibliomed.orgbibliomed.org The initial extraction with a solvent like methanol (B129727) yields a complex mixture that is then typically partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to achieve a preliminary separation of compounds based on their polarity. bibliomed.orgbibliomed.org However, even after these steps, further chromatographic techniques are necessary to isolate this compound in a pure form. bibliomed.orgnih.gov

A study on the extraction of valerenic acids from Valeriana officinalis rhizomes highlighted the influence of ethanol concentration, extraction temperature, and particle size on the extraction kinetics. nih.gov This underscores the need for a multi-parametric approach to optimize the isolation process. Another significant challenge is the potential for adulteration of V. officinalis with other Valeriana species, which may have different chemical profiles and could complicate the isolation and standardization of this compound. researchgate.net

Development of Standardized Research-Grade this compound Reference Materials

The development of standardized, research-grade this compound reference materials is crucial for ensuring the quality, consistency, and reliability of scientific research and the standardization of herbal medicinal products. bibliomed.orgplantaanalytica.comgov.mb.ca These reference standards serve as a benchmark for the identification and quantification of this compound in various samples, from raw plant material to finished products. gov.mb.cafarmaciajournal.com

Several commercial suppliers now offer this compound as a certified reference material (CRM) or analytical standard. phytolab.comnacchemical.comscientificlabs.co.ukvwr.comsigmaaldrich.com These standards are typically characterized by a high degree of purity, often ≥98.0% as determined by High-Performance Liquid Chromatography (HPLC). vwr.com The certification of a primary reference standard involves a comprehensive analysis to confirm its absolute purity, taking into account chromatographic purity, water content, residual solvents, and inorganic impurities. phytolab.com

The process of creating a reference standard involves sophisticated isolation and purification techniques to obtain the compound in a highly pure form. Following isolation, the structural identity of this compound is confirmed using various spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). bibliomed.orgphytolab.com The certificate of analysis accompanying a primary reference standard provides detailed information on its physicochemical properties and the methods used for its characterization. phytolab.comfishersci.com For example, a certificate may include data from 1H and 13C NMR, LC-MS/MS, FT-IR, and elemental analysis. phytolab.com

The availability of these well-characterized reference materials is essential for the accurate calibration of analytical instruments and the validation of analytical methods used for the quality control of Valeriana officinalis extracts. scientificlabs.co.ukfishersci.com The United States Pharmacopeia (USP) and the European Pharmacopoeia provide standards for valerian and its extracts, often using valerenic acid and its derivatives as key marker compounds for standardization. gov.mb.ca For instance, some standards may require a minimum content of total valerenic acids. farmaciajournal.com

The table below provides an overview of the types of this compound reference materials available and their typical specifications.

| Parameter | Specification | Significance |

| Product Name | This compound (or Hydroxyvalerenic acid) | Identifies the specific compound. |

| CAS Number | 1619-16-5 | Unique chemical identifier. |

| Molecular Formula | C₁₅H₂₂O₃ | Describes the elemental composition. |

| Molecular Weight | 250.33 g/mol | Mass of one mole of the compound. |

| Purity (Typical) | ≥98.0% (HPLC) | Ensures accuracy in quantification. vwr.com |

| Format | Analytical Standard, Certified Reference Material (CRM) | Indicates the level of characterization and intended use. nacchemical.comscientificlabs.co.uk |

| Storage Temperature | 2-8 °C or -20 °C | Ensures stability of the compound. phytolab.comnacchemical.com |

The establishment of these reference standards addresses the historical issue of variability in the chemical composition of valerian products, where the content of active compounds like valerenic acid could vary significantly. gov.mb.ca By providing a reliable point of reference, standardized materials enable researchers and manufacturers to ensure the consistency and quality of their work.

Molecular and Cellular Mechanisms of Action of Valerenolic Acid

Investigation of Valerenolic Acid Interactions with Neurotransmitter Systems

Research into the molecular behavior of this compound has revealed specific interactions with several critical neurotransmitter systems, most notably the gamma-aminobutyric acid (GABA) and serotonin (B10506) systems. These interactions form the basis of its neurological activity.

The most extensively studied mechanism of this compound is its modulation of the GABAergic system, the primary inhibitory network in the central nervous system. Its action is concentrated on GABA type A (GABAA) receptors, which are ion channels that mediate fast inhibitory signals.

This compound functions as a positive allosteric modulator of GABAA receptors. This means it enhances the receptor's response to GABA without activating it directly. A defining characteristic of this modulation is its selectivity for GABAA receptors that contain either a β2 or a β3 subunit. nih.govnih.gov Receptors incorporating the β1 subunit are significantly less sensitive to the effects of this compound. nih.govnih.gov

This subtype selectivity is crucial, as the specific combination of subunits (e.g., α, β, γ) in the pentameric GABAA receptor structure determines its functional properties and location in the brain. Studies using Xenopus oocytes to express different recombinant GABAA receptor compositions have demonstrated that this compound's potentiation of GABA-induced currents is dependent on the presence of these specific beta subunits. nih.govnih.gov This selective action differentiates it from other GABAergic modulators like benzodiazepines, which target the interface between α and γ subunits.

| Receptor Subunit Composition | Effect of this compound | Reference |

|---|---|---|

| α1β2γ2S | Significant potentiation of GABA-induced currents | nih.govnih.gov |

| α1β3γ2S | Significant potentiation of GABA-induced currents | nih.govnih.gov |

| α1β1γ2S | Negligible or drastically reduced potentiation | nih.govnih.gov |

The binding site for this compound on the GABAA receptor is located in the transmembrane domain, specifically at the interface between the β+ and α- subunits. wikipedia.org This site is known as the loreclezole (B39811) binding pocket. nih.gov Mutational studies have been critical in identifying the molecular determinants of this interaction. A single asparagine residue at position 265 (N265) within the β2 or β3 subunit is essential for the modulatory action of this compound. nih.govebi.ac.uk When this amino acid is mutated, the effect of this compound is severely diminished. nih.govebi.ac.uk This specific binding pocket is also the target for other compounds, including the anesthetic etomidate (B1671615) and the anticonvulsant loreclezole, highlighting a shared mechanism for β-subunit-selective GABAA receptor modulation. researchgate.net

By binding to and positively modulating GABAA receptors, this compound enhances the flow of chloride ions (Cl⁻) through the receptor's channel when GABA is present. nih.govresearchgate.net This influx of negatively charged ions causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus reducing neuronal excitability.

This mechanism has been clearly demonstrated in electrophysiological experiments, such as those using the two-microelectrode voltage-clamp technique in Xenopus oocytes expressing specific human GABAA receptor subunits. nih.govnih.gov These studies show that this compound shifts the GABA concentration-response curve to the left, indicating that a lower concentration of GABA is needed to elicit a response. nih.gov At concentrations of 30 µM and higher, this compound can directly elicit substantial currents through the GABAA channel. nih.gov

In addition to its well-established role as a GABA modulator, this compound also interacts with the serotonin system. It has been identified as a partial agonist of the serotonin 5-HT5A receptor. wikipedia.orgmedchemexpress.comnih.gov This receptor subtype is found in brain regions implicated in the sleep-wake cycle, such as the suprachiasmatic nucleus. wikipedia.orgnih.gov

| Receptor Target | Type of Interaction | Key Finding | Reference |

|---|---|---|---|

| GABAA (β2/β3 subunit-containing) | Positive Allosteric Modulator | Enhances GABA-induced chloride currents via the loreclezole binding site. | nih.govwikipedia.org |

| Serotonin 5-HT5A | Partial Agonist | Binds to and partially activates the receptor; implicated in sleep-wake cycle regulation. | wikipedia.orgnih.govnih.gov |

| Glutamate Receptors (mGluR) | Selective Interaction | Interacts with Group I mGluR. | nih.govnih.gov |

| Glutamate Receptors (iGluR) | No significant interaction | Did not interact with NMDA or AMPA receptor agonists. | nih.gov |

Binding Site Characterization of this compound on GABA<sub>A</sub> Receptors

This compound Effects on Adenosine (B11128) A1 Receptor (A1AR) Allosteric Sites

This compound has been identified as a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1AR). nih.govresearchgate.net This means it doesn't directly activate the receptor itself but enhances the receptor's response to its natural ligand, adenosine. nih.gov The sleep-promoting effects of valerian extracts are associated with the A1AR, which plays a key role in regulating sleep by inhibiting neural activity. nih.govresearchgate.netnih.gov

Research using advanced analytics on a valerian extract (Ze 911) detected the presence of adenosine, supporting the potential for direct A1AR activation. nih.govresearchgate.net However, further investigation revealed that non-adenosine components within the extract, namely this compound and pinoresinol, function as key allosteric modulators. nih.gov These compounds significantly amplify adenosine-mediated responses without direct receptor activation. nih.gov

In functional assays, this compound demonstrated strong PAM activity. It showed high cooperativity with both adenosine (αβ = 4.79) and the synthetic A1AR agonist N6-cyclopentyladenosine (CPA) (αβ = 23.38). nih.govresearchgate.net It also exhibited significant intrinsic efficacy (τB = 5.98 for adenosine and τB = 3.14 for CPA). nih.govresearchgate.net This allosteric modulation suggests a mechanism where this compound amplifies the effects of endogenous adenosine, which accumulates during wakefulness to facilitate the transition to sleep. nih.govresearchgate.net By targeting the allosteric sites of A1ARs, this compound may offer a pathway to increased therapeutic selectivity and reduced off-target effects. nih.govresearchgate.net Earlier studies had also indicated that valerian extracts exhibit partial agonist activity at the A1AR. researchgate.net

Intracellular Signaling Cascades Influenced by this compound

This compound influences several key intracellular signaling cascades, which are critical to its pharmacological profile. Its mechanisms involve the modulation of transcription factors that regulate inflammation, the expression of neurotrophic factors essential for neuronal health, agonism at specific nuclear receptors, and the inhibition of enzymes involved in epigenetic modifications. These pathways collectively contribute to its observed effects in various research models.

This compound Inhibition of the NF-κB Pathway

This compound has been shown to exert anti-inflammatory effects through its ability to inhibit the Nuclear Factor-kappaB (NF-κB) pathway. nih.govresearchgate.net NF-κB is a protein complex that controls the transcription of DNA and is implicated in the regulation of many pro-inflammatory cytokines. researchgate.netebi.ac.ukwikipedia.org

In a study using HeLa cells, both a valerian extract and pure valerenic acid were found to inhibit NF-κB. ebi.ac.ukwikipedia.org The inhibitory activity was measured using a luciferase reporter gene assay controlled by the interleukin-6 (IL-6) promoter, a target gene of NF-κB. sentosacy.com Bioassay-guided fractionation of an ethyl acetate (B1210297) extract of Valeriana officinalis identified acetylthis compound and valerenic acid as active inhibitors of NF-κB. sentosacy.com At a concentration of 100 µg/mL, acetylthis compound reduced NF-κB activity to 4% of the control, while valerenic acid reduced it to 25%. sentosacy.com This inhibitory action may be linked to the reported anti-inflammatory properties of the valerian plant. ebi.ac.ukwikipedia.org

The proposed mechanism suggests that this compound's binding to 5-HT5A receptors could modulate neuroinflammatory processes by inhibiting the NF-κB pathway, which in turn prevents the accumulation of pro-inflammatory cytokines. nih.govresearchgate.net This inhibition is selective and does not appear to involve direct modification of the active NF-κB heterodimer. researchgate.net

Modulation of Brain-Derived Neurotrophic Factor (BDNF) Expression by this compound and its Derivatives

This compound and its derivatives play a role in modulating the expression of Brain-Derived Neurotrophic Factor (BDNF). plantaanalytica.complantaanalytica.com BDNF is a neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. researchgate.net Research has demonstrated that valerenic acid can increase BDNF expression, which may be related to its potential antidepressant-like effects. nih.govnih.gov

A study investigating the effects of V. officinalis root extract (VO), valerenic acid (VA), and acetoxy valerenic acid (AVA) on BDNF expression in human neuroblastoma (SH-SY5Y) cell lines found that both the full extract and isolated valerenic acid caused a significant increase in BDNF expression compared to the control. nih.gov This effect was completely lost when the cells were treated with a valerenic acid-free (VAF) extract. nih.gov Acetoxy valerenic acid alone did not produce any significant change in BDNF levels. nih.gov

Furthermore, the study showed a concentration-dependent effect. When increasing amounts of valerenic acid were added back to the VAF extract, BDNF expression rose accordingly, demonstrating that the concentration of valerenic acid is crucial for this activity. nih.govnih.gov These findings suggest that valerenic acid is the primary component responsible for the BDNF-enhancing effects of valerian extract. nih.govnih.gov

| Group | Description | BDNF Expression (%) |

|---|---|---|

| Blank | Control | 0% |

| Group I | Valerenic Acid-Free Extract | 2.4% |

| Group II | 0.025% Valerenic Acid Added Extract | 19.1% |

| Group III | 0.05% Valerenic Acid Added Extract | 29.1% |

| Group IV | 0.1% Valerenic Acid Added Extract | Not specified |

| Positive Control | 17β-estradiol | 46.5% |

Data sourced from a study on BDNF expression in SH-SY5Y cells. nih.gov

This compound Effects on Retinoid X Receptor (RXR) Agonism

This compound has been identified as a natural product agonist for the Retinoid X Receptor (RXR), a ligand-sensing transcription factor that plays a unique role as a universal heterodimer partner for many other nuclear receptors. researchgate.net Pharmacological modulation of RXR holds potential for applications in cancer and neurodegeneration. nih.gov

Research has shown that valerenic acid acts as an RXR agonist with an unprecedented preference for a specific RXR subtype and for homodimer activation. researchgate.net In reporter assays using HEK293T cells, valerenic acid selectively transactivated RXRβ with an EC50 value of 5.2 µM. caymanchem.com It was less potent on other RXR subtypes, with EC50 values of 27 µM for RXRα and 43 µM for RXRγ. caymanchem.com This indicates a clear preference for the RXRβ subtype. caymanchem.com

Valerenic acid's agonistic activity was shown to be highly selective for RXRs over other nuclear receptors, including retinoic acid receptors (RARs), peroxisome proliferator-activated receptors (PPARs), and liver X receptors (LXRs), among others, at concentrations up to 30 µM. caymanchem.com The transcriptional regulation by nuclear receptors like RXR typically involves the formation of heterodimers, which then bind to response elements on target genes to activate their expression. researchgate.net Structural modification studies have been conducted to understand the determinants of this activity and to identify analogues with potentially enhanced RXR homodimer agonism. researchgate.net

This compound as a Histone Deacetylase (HDAC) Inhibitor

Research into the anticancer properties of valerian root components has identified valeric acid (pentanoic acid) as a potential novel Histone Deacetylase (HDAC) inhibitor. nih.gov HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylases, enzymes that play a critical role in gene expression by modifying histones. youtube.com It is important to note that valeric acid is a different chemical compound from this compound, which is a more complex sesquiterpenoid.

A preclinical study demonstrated that valeric acid exhibits a broad spectrum of anticancer activity, with particularly high cytotoxicity against liver cancer cells in various in vitro assays. nih.gov In mouse models, systemic administration of valeric acid significantly reduced tumor burden and improved survival rates. nih.gov A structural target prediction tool, combined with an HDAC activity assay, revealed the HDAC-inhibiting functions of valeric acid. nih.gov Subsequent transcriptional profiling suggested that this inhibition affects several cancer-related pathways that may lead to apoptosis. nih.gov This study identifies valeric acid, not this compound, as the compound responsible for this specific mechanism. nih.gov

This compound Effects on Enzyme Activity and Gene Expression in Research Models

This compound has been shown to modulate the activity of various enzymes and influence the expression of genes, particularly those involved in metabolism and cellular regulation.

In research focused on enzymes related to metabolic syndrome, valerenic acid demonstrated significant inhibitory capabilities. mdpi.comnih.gov It was found to be a more potent inhibitor of angiotensin-converting enzyme (ACE) and α-glucosidase than several phenolic acids tested. nih.gov The IC50 value, which represents the concentration required to inhibit 50% of the enzyme's activity, highlights its efficacy.

| Enzyme | This compound IC50 (mg/mL) |

|---|---|

| Angiotensin-Converting Enzyme (ACE) | 0.225 |

| α-Glucosidase | 0.617 |

Data sourced from a study on the inhibitory effects of valerian compounds on metabolic syndrome-related enzymes. mdpi.comnih.gov

Regarding gene expression, studies in research models have shown that extracts of Valeriana officinalis, which contain this compound as a key constituent, can alter the expression of genes encoding for metabolic enzymes. In an in vivo study using male Wistar rats, administration of a standardized valerian extract led to a decrease in the gene expression of CYP3A1 (a homologue of human CYP3A4) by 37% after 10 days. nih.gov The same study also reported a significant reduction in the expression of the nuclear receptor RXR after three days and a decrease in HNF-4α expression after both three and ten days. nih.gov Conversely, the expression of the constitutive androstane (B1237026) receptor (CAR) was increased after 10 days of treatment. nih.gov

In another study using human hepatocyte cultures, chronic exposure to valerenic acid and certain valerian extracts resulted in a significant increase in the mRNA levels of the UGT1A6 gene, which is involved in glucuronidation. These findings indicate that this compound and related compounds in valerian extracts can modulate the transcriptional regulation of key enzymes in drug metabolism. nih.gov

Studies on this compound as a Ligand for Specific Protein Targets

Research into the specific protein targets of this compound has identified its role in modulating inflammatory pathways. While much of the research on Valeriana officinalis constituents has centered on valerenic acid, studies have also investigated the bioactivity of its derivatives, such as acetylthis compound.

A key molecular target identified for these compounds is the Nuclear Factor-kappaB (NF-κB) transcription factor. researchgate.netnih.gov NF-κB is a critical protein complex that controls the transcription of DNA and plays a significant role in regulating immune and inflammatory responses. researchgate.netnih.gov Dysregulation of NF-κB has been associated with various inflammatory diseases. researchgate.netnih.gov

Bioassay-guided fractionation of an ethyl acetate extract from the underground parts of Valeriana officinalis led to the isolation of several sesquiterpenes, including acetylthis compound and valerenic acid. nih.govsentosacy.com These compounds were tested for their ability to inhibit NF-κB activation in HeLa cells using a luciferase reporter gene assay. The findings demonstrated that both compounds were active inhibitors of NF-κB at a concentration of 100 µg/mL. nih.govsentosacy.comjcu.cz

Notably, acetylthis compound exhibited exceptionally potent inhibitory activity, reducing NF-κB activity to just 4% of the control. nih.govsentosacy.comjcu.cz In the same assay, valerenic acid reduced NF-κB activity to 25%. nih.govsentosacy.comjcu.cz This suggests that the acetyl group in acetylthis compound may significantly enhance its inhibitory effect on this inflammatory pathway. This inhibitory action on NF-κB is considered molecular evidence for the traditional anti-inflammatory use of valerian preparations. researchgate.netnih.govnih.gov

The table below summarizes the research findings on the inhibitory effects of acetylthis compound and the related compound valerenic acid on NF-κB.

| Compound | Concentration | Cell Line | Assay | Result | Source |

| Acetylthis compound | 100 µg/mL | HeLa | IL-6/Luc Reporter Assay | Reduced NF-κB activity to 4% | nih.govsentosacy.comjcu.cz |

| Valerenic Acid | 100 µg/mL | HeLa | IL-6/Luc Reporter Assay | Reduced NF-κB activity to 25% | nih.govsentosacy.comjcu.cz |

This compound Activity on Transient Receptor Potential Vanilloid 1 (TRPV1) Ion Channels

The Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel is a key receptor involved in detecting noxious stimuli, including heat and pungent chemicals like capsaicin (B1668287). nih.gov While valerian extracts and their constituents are studied for various neurological effects, direct research specifically investigating the activity of this compound on TRPV1 ion channels is limited in the available scientific literature.

However, studies on the closely related compound, valerenic acid, have shown activity at this channel. One study found that valerenic acid interacts with TRPV1 ion channels, demonstrating both channel activation on its own and a potentiation of the response to capsaicin in Chinese Hamster Ovary (CHO) cells engineered to express TRPV1. researchgate.net

Furthermore, patent literature for compositions containing valerian extracts sometimes lists TRPV1 antagonists as a class of potential ingredients to be used in conjunction with the extract for applications such as alleviating cutaneous nervousness. google.comgoogle.com These patents may list this compound as a constituent of the valerian extract. google.comgoogle.com However, this does not constitute direct evidence of this compound acting as a TRPV1 antagonist but rather indicates that the modulation of TRPV1 is a relevant mechanism for the intended applications of these formulations.

Structure Activity Relationship Sar Studies and Synthetic Modifications of Valerenolic Acid

Identification of Pharmacophoric Elements within the Valerenolic Acid Scaffold

Structure-activity relationship (SAR) studies aim to identify the key chemical features of a molecule, known as pharmacophoric elements, that are responsible for its biological effects. For this compound and its derivatives, the primary focus has been on their activity as positive allosteric modulators of the γ-aminobutyric acid type A (GABAA) receptor. nih.govethz.ch

The essential pharmacophore for this activity is believed to involve the bicyclic sesquiterpenoid core structure and the carboxylic acid group. ethz.chplantaanalytica.com The carboxylic acid functional group, in particular, has been a primary target for modification to probe its role in receptor interaction. nih.govnih.gov Studies involving the modification of this group, for instance by converting it to an amide, have been crucial in understanding its contribution to potency and efficacy at the GABAA receptor. nih.govnih.gov The three-dimensional arrangement of the molecule, conferred by its multiple stereogenic centers, is also critical for its specific interaction with the binding site, which is thought to be located at the β+α− interface in the transmembrane domain of the GABAA receptor. plantaanalytica.com

Total and Partial Synthesis of this compound

The complex structure of this compound has made it a challenging target for total synthesis. The development of synthetic routes is crucial not only for confirming the structure of the natural product but also for providing access to analogs for SAR studies.

The first enantio-, diastereo-, and regiocontrolled total synthesis of valerenic acid was a significant achievement in organic chemistry. nih.gov One prominent route starts from the naturally available monoterpene (R)-pulegone, proceeding through a key bicyclic ketone intermediate. researchgate.net This approach ensures the correct stereochemistry of the final product. Another successful enantioselective synthesis begins with (R)-carvone, another readily available monoterpene. nih.gov These strategies are designed to control the formation of the multiple stereocenters in the molecule, ensuring that the synthesized compound is the desired stereoisomer. The ability to control the stereochemistry is vital, as different stereoisomers can have vastly different biological activities.

Several key chemical reactions have been instrumental in the successful synthesis of the this compound scaffold. These transformations are chosen for their efficiency and high degree of stereochemical control. Notable key steps include:

Enyne Ring-Closing Metathesis (RCM): This reaction is used to construct the six-membered ring of the bicyclic system. nih.govethz.ch

Diels-Alder Reaction: A metal-coordinated Diels-Alder reaction has been employed to form the core cyclic structure. nih.gov

Hydroxy-directed Crabtree Hydrogenation: This transformation is used to selectively add hydrogen atoms to a specific face of the molecule, guided by a nearby hydroxyl group, thereby setting a crucial stereocenter. nih.gov

Negishi Methylation: This cross-coupling reaction is used to install one of the methyl groups on the carbon skeleton. nih.gov

Wittig Reaction: A microwave-assisted Wittig reaction has been used to form one of the carbon-carbon double bonds in the side chain. researchgate.net

Enantioselective and Diastereocontrolled Synthesis Routes

Synthesis and Evaluation of this compound Analogs and Derivatives

To further explore the SAR of this compound, numerous analogs and derivatives have been synthesized and evaluated. These modifications primarily target the carboxylic acid group and other positions on the sesquiterpenoid skeleton.

Hydroxyvalerenic acid and acetoxyvalerenic acid are naturally occurring derivatives of valerenic acid, also found in Valeriana officinalis. plantaanalytica.comchemrxiv.orgscialert.net These compounds are structurally very similar to valerenic acid, featuring an additional hydroxyl or acetoxy group, respectively.

| Feature | Valerenic Acid | Hydroxyvalerenic Acid | Acetoxyvalerenic Acid |

| Natural Occurrence | Yes | Yes | Yes |

| Core Structure | Bicyclic Sesquiterpenoid | Bicyclic Sesquiterpenoid | Bicyclic Sesquiterpenoid |

| Key Functional Group | Carboxylic Acid | Carboxylic Acid, Hydroxyl | Carboxylic Acid, Acetoxy |

| Mentioned Activity | GABAA Modulation nih.gov | Neuroprotection chemrxiv.org | GABAA Modulation science.gov |

This table provides a simplified comparison based on the text.

A key strategy in SAR studies is the modification of the carboxylic acid group. In the case of valerenic acid, this has led to the synthesis of a series of amide derivatives. nih.govnih.govgriffith.edu.au The goal of these modifications was to investigate how changing the charge and size of the group at this position affects interaction with the GABAA receptor. nih.govnih.gov

One study involved substituting the carboxyl group with an uncharged amide or amides with varying chain lengths. nih.govnih.gov The resulting derivatives were then tested for their ability to modulate GABAA receptors. The results demonstrated that these synthetic modifications could lead to compounds with enhanced efficacy and potency. nih.govnih.gov

For example, Valerenic acid amide (VA-A) was found to have a more than twofold greater enhancement of GABA-induced currents compared to the parent valerenic acid. nih.govnih.gov This derivative also showed the highest potency on α1β3 receptors. nih.govnih.gov The improved in vitro activity of the amide derivative correlated with a more pronounced anxiolytic effect in animal models, supporting the therapeutic potential of targeting the β3 subunit of the GABAA receptor. nih.govnih.gov Another study created an 11-membered amide library and found that introducing an aromatic ring into the amide side chain generally improved anti-inflammatory activity in an IL-8 assay. griffith.edu.au

| Derivative | Modification | Key Finding (GABAA Receptor Modulation) | Reference |

| Valerenic Acid Amide (VA-A) | Carboxylic acid converted to a primary amide | Highest efficacy and potency on α1β3 receptors; >2x efficacy of Valerenic Acid. | nih.gov, nih.gov |

| Aliphatic Amides | Carboxylic acid converted to amides with aliphatic side chains | Showed low anti-inflammatory activity. | griffith.edu.au |

| Benzyl (B1604629) Amide Series | Carboxylic acid converted to amides with benzyl groups | Showed improved anti-inflammatory activity compared to aliphatic amides. | griffith.edu.au |

This table summarizes findings from studies on valerenic acid amide derivatives.

Non-Carboxylate Valerenic Acid Analogs

A key area of SAR investigation has been the modification of the carboxylic acid group of valerenic acid. This functional group is often associated with metabolic instability and poor bioavailability. By replacing it with other functional groups, researchers have developed non-carboxylate analogs with altered properties.

One significant study focused on the synthesis of amide derivatives of valerenic acid. nih.gov The rationale was to replace the negatively charged carboxylate group with a neutral amide moiety, which could potentially alter the compound's interaction with its biological targets and improve its pharmacokinetic properties.

A series of valerenic acid amides were synthesized and evaluated for their activity as allosteric modulators of GABAA receptors, a key target for anxiolytic drugs. nih.gov The results demonstrated that the modification of the carboxyl group had a profound impact on the compound's efficacy and potency. nih.gov

| Compound | Structure | Efficacy (IGABA enhancement) | Potency (EC50, µM) |

| Valerenic Acid (VA) | Carboxylic Acid | 100% (reference) | ~30 |

| Valerenic Acid Amide (VA-A) | Primary Amide | 2247 ± 252% | 13.7 ± 2.3 |

| Valerenic Acid Methylamide (VA-MA) | Secondary Amide | 2298 ± 312% | ~30 |

| Valerenic Acid Ethylamide (VA-EA) | Secondary Amide | 1678 ± 258% | ~30 |

| Valerenic Acid Piperidine (B6355638) Amide (VA-PIP) | Tertiary Amide | Less than VA | Significantly reduced |

| Valerenic Acid Morpholine (B109124) Amide (VA-MO) | Tertiary Amide | Less than VA | Significantly reduced |

Data sourced from Khom et al., 2010 nih.gov

The primary amide, valerenic acid amide (VA-A), exhibited a more than twofold greater enhancement of GABA-induced chloride currents (IGABA) and a higher potency compared to the parent compound, valerenic acid. nih.gov This suggests that the uncharged amide group with its hydrogen bond donor and acceptor capabilities can form more favorable interactions with the receptor.

Interestingly, while the monoalkyl-substituted amides (VA-MA and VA-EA) also showed significantly higher efficacy, their potency was similar to that of valerenic acid. nih.gov This indicates that for this part of the molecule, neither charge nor lipophilicity significantly influences receptor binding. nih.gov However, the introduction of bulkier, cyclic residues like piperidine and morpholine resulted in a significant decrease in both efficacy and potency. nih.gov This suggests that steric hindrance may play a crucial role in the interaction with the binding site. nih.gov

Impact of Structural Modifications on this compound's Molecular Interactions

The significantly higher efficacy of the primary and secondary amides suggests that the ability to act as a hydrogen bond donor is a critical factor for enhanced activity. nih.gov The nitrogen atom of the amide can participate in hydrogen bonding, potentially forming a more stable complex with the receptor than the carboxylate group of the parent compound.

Conversely, the reduced activity of the bulky tertiary amides (VA-PIP and VA-MO) highlights the importance of the size and shape of the substituent. nih.gov The rigid six-membered rings of piperidine and morpholine may introduce steric clashes within the binding pocket, preventing the molecule from adopting the optimal conformation for activity. nih.gov This indicates that the binding site has specific spatial constraints that must be respected for effective ligand binding.

Computational Chemistry Approaches in this compound SAR Research

Computational chemistry has become an indispensable tool in understanding the SAR of this compound and its analogs. Techniques such as molecular docking and the development of three-dimensional pharmacophore models have provided valuable insights into the molecular basis of its activity. nih.gov

Molecular docking studies have been employed to predict the binding mode of this compound and its analogs at the GABAA receptor. nih.gov These studies have helped to identify a putative binding pocket at the β+/α- interface of the receptor, near the known binding sites for other modulators like etomidate (B1671615) and propofol. nih.gov

A key finding from these computational studies was the identification of specific amino acid residues that are likely to interact with this compound. nih.gov For instance, the residue β3N265 in the transmembrane domain has been shown to be crucial for the β2/3-subunit-selective modulation by valerenic acid. nih.gov Docking studies predicted that this residue, along with others such as β3F289, β3M286, and β3R269, forms part of the binding pocket for valerenic acid. nih.gov

These computational predictions have been validated through site-directed mutagenesis experiments. nih.gov Mutating these residues and observing a loss or reduction in the activity of this compound and its analogs confirms their involvement in the binding process. nih.gov For example, the mutation β3M286W resulted in a complete loss of activity for valerenic acid. nih.gov

Pharmacophore models, which define the essential three-dimensional arrangement of functional groups required for biological activity, have also been developed based on the structure of this compound and its active analogs. nih.gov These models can be used to virtually screen large compound libraries to identify new potential GABAA receptor modulators with similar structural features.

The synergy between computational chemistry and experimental studies has been instrumental in advancing our understanding of the SAR of this compound. These approaches not only explain the observed activities of existing analogs but also provide a rational basis for the design of new, more potent, and selective modulators of the GABAA receptor.

Preclinical Investigations of Valerenolic Acid S Biological Activities in in Vitro and in Vivo Models Excluding Human Clinical Data

Assessment of Valerenolic Acid's Activity in Cultured Cell Lines

In vitro studies using various cell lines have provided valuable insights into the mechanisms of action of this compound at the cellular level.

This compound Effects on Neuronal Cell Activity and Neurotransmission (e.g., Rat Brainstem Neurons, Xenopus Oocytes)

This compound has demonstrated significant effects on neuronal activity, primarily through its interaction with the GABAergic system. In studies using in vitro neonatal rat brainstem preparations, valerenic acid was found to inhibit the firing rate of most brainstem neurons. nih.govresearchgate.net This inhibitory effect was antagonized by bicuculline, a specific GABA-A receptor antagonist, suggesting that valerenic acid's action is mediated through GABA-A receptors. nih.govresearchgate.net Specifically, 100 microM of valerenic acid induced a 22.2% +/- 3.4% inhibition of neuronal firing rate. nih.gov

Further investigations using Xenopus oocytes expressing different GABA-A receptor subunit compositions have revealed a subtype-dependent modulation by valerenic acid. nih.govwikipedia.org It was observed that valerenic acid stimulates chloride currents (IGABA) only in GABA-A receptors that incorporate β2 or β3 subunits. nih.govwikipedia.org The presence of the β1 subunit significantly reduced the receptor's sensitivity to valerenic acid. nih.gov This compound acts as a positive allosteric modulator, potentiating the effect of GABA. nih.gov At concentrations of 30 microM and higher, valerenic acid can directly elicit substantial currents through GABA-A channels, while at higher concentrations (≥100 microM), it can inhibit these currents. nih.gov

| Model System | Key Finding | Citation |

| Neonatal rat brainstem neurons | Inhibited neuronal firing rate, an effect blocked by a GABA-A antagonist. | nih.govresearchgate.net |

| Xenopus oocytes expressing GABA-A receptors | Demonstrated subtype-selective positive allosteric modulation, particularly at receptors containing β2 or β3 subunits. | nih.govwikipedia.org |

This compound Studies in Human Cell Lines (e.g., HeLa, HepG2, SH-SY5Y)

The effects of this compound have been investigated in several human cell lines, revealing a range of biological activities.

In HeLa cells, a human cervical cancer line, valerenic acid was found to inhibit NF-κB, a protein complex involved in DNA transcription and inflammatory responses. wikipedia.org This finding suggests a potential anti-inflammatory action for the compound. wikipedia.org

Studies on HepG2, a human liver cancer cell line, have explored the protective effects of valerenic acid against cellular stress. One study showed that valerenic acid could ameliorate the oxidative stress induced by the fungicide benomyl. mdpi.com It was observed to counteract the increase in total oxidant status and reactive oxygen species, and the decrease in total antioxidant status caused by benomyl. mdpi.com Furthermore, valerenic acid reversed the benomyl-induced decrease in the expression of antioxidant genes. mdpi.com Another study on liver cancer cell lines, including HepG2, found that valeric acid significantly reduced the number of cell colonies formed. nih.gov

In the human neuroblastoma cell line SH-SY5Y, valerenic acid has been shown to influence the expression of brain-derived neurotrophic factor (BDNF). nih.govresearchgate.net Treatment with valerenic acid caused a significant increase in BDNF expression compared to control cells. nih.govresearchgate.net This effect was dependent on the presence of valerenic acid, as a valerenic acid-free extract did not produce the same result. nih.gov The increase in BDNF expression was also found to be concentration-dependent. nih.govresearchgate.net

| Cell Line | Key Finding | Citation |

| HeLa | Inhibited NF-κB, suggesting anti-inflammatory potential. | wikipedia.org |

| HepG2 | Ameliorated chemically-induced oxidative stress and reduced cell colony formation. | mdpi.comnih.gov |

| SH-SY5Y | Increased the expression of Brain-Derived Neurotrophic Factor (BDNF). | nih.govresearchgate.net |

Evaluation of this compound's Antioxidant Activity in Cell Models

Several studies have indicated that this compound possesses antioxidant properties. In HepG2 cells, valerenic acid demonstrated a protective role against benomyl-induced oxidative stress by improving redox homeostasis. mdpi.com It was shown to be a compound with potent antioxidant properties valuable for protecting cells against xenobiotic-induced oxidative damage. mdpi.com

Functional assays on isolated compounds from Valeriana officinalis roots, including valerenic acid, have revealed moderate antioxidant activity. chemrxiv.org While some studies using DPPH and ABTS assays on extracts of Valeriana officinalis have shown some antioxidant capacity, others have reported lower activity compared to other plant extracts. nih.govmdpi-res.commdpi.com The antioxidant effects are often attributed to the phenolic compounds present in the extracts. nih.gov

Studies on this compound and Neuroprotection in Cell Models (e.g., against Aβ25-35 induced cytotoxicity)

This compound and its derivatives have shown potential for neuroprotection in cellular models. A derivative of valerenic acid, 2-oxovalerenic acid, exhibited a pronounced antineurodegenerative effect in a model of Aβ25-35 induced cytotoxicity. chemrxiv.org Aβ25-35 is a fragment of the amyloid-beta peptide associated with Alzheimer's disease. This finding suggests a potential role for valerenic acid derivatives in protecting against neuronal damage. chemrxiv.org The neuroprotective effects of valerian extracts are thought to be linked to their antioxidant properties and modulation of calcium signaling. researchgate.net

Exploration of this compound's Biological Effects in Animal Models

In vivo studies, primarily in rodents, have been conducted to investigate the physiological and behavioral effects of this compound.

Anxiolytic Effects of this compound in Rodent Models (e.g., Elevated Plus Maze Test)

A significant body of preclinical evidence points to the anxiolytic (anxiety-reducing) effects of this compound. The elevated plus maze (EPM) test, a widely used behavioral assay for anxiety in rodents, has been frequently employed in these studies.

In rats, intraperitoneal administration of valerenic acid was found to reduce anxious behavior in the EPM. mdpi.com Studies in mice have also demonstrated the anxiolytic properties of valerenic acid. nih.gov In one study, valerenic acid treatment effectively reduced multiple anxiety-related behaviors in the EPM in a dose-dependent manner. nih.gov The anxiolytic effect of valerenic acid at a specific dose was found to be as robust as that of diazepam, a commonly prescribed anti-anxiety medication. nih.gov Importantly, these effects appeared to be specifically anxiolytic, as valerenic acid did not induce changes in locomotor activity or show depression-related behaviors in other tests. nih.gov

The anxiolytic action of valerenic acid is believed to be mediated through its modulation of GABA-A receptors. researchgate.netnih.gov It has been identified as a key compound responsible for the anxiolytic effects observed with valerian extracts. nih.govnih.gov

| Animal Model | Behavioral Test | Key Finding | Citation |

| Rats | Elevated Plus Maze | Reduced anxious behavior. | mdpi.com |

| Mice | Elevated Plus Maze | Dose-dependently reduced anxiety-like behaviors, with efficacy comparable to diazepam at a specific dose. | nih.gov |

Investigation of this compound's Impact on Serotonin (B10506) and Norepinephrine (B1679862) Turnover in Brain Regions (e.g., Hippocampus-Amygdala)

Preclinical studies have explored the effects of this compound on the turnover of key monoamine neurotransmitters in brain regions associated with mood and stress. In a mouse model of physical and psychological stress, oral administration of this compound at a dose of 0.5 mg/kg once daily for three weeks was shown to mitigate the stress response by decreasing the turnover of serotonin (5-HT) to its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), and norepinephrine (NE) to 3-methoxy-4-hydroxyphenylethyleneglycol sulfate (B86663) (MHPG-SO4) in the hippocampus and amygdala. nih.govnih.gov This suggests that this compound can modulate the activity of serotonergic and noradrenergic systems in these critical brain areas. nih.govnih.govresearchgate.net An earlier study using a Valeriana officinalis extract also pointed towards a modulation of serotonin and norepinephrine turnover in the hippocampus and amygdala, with the current study identifying this compound as a key component responsible for this effect. nih.govnih.gov

The table below summarizes the findings on the effect of this compound on monoamine turnover in the hippocampus-amygdala region of mice subjected to stress.

Modulation of Stress Responses by this compound in Animal Models

This compound has demonstrated the ability to modulate physiological responses to stress in animal models. In mice subjected to physical and psychological stress, administration of this compound at doses of 0.5 and 1.0 mg/kg resulted in a decrease in serum corticosterone (B1669441) levels. nih.gov Corticosterone is a primary stress hormone in rodents, analogous to cortisol in humans, and its reduction points to a dampening of the hypothalamic-pituitary-adrenal (HPA) axis activity. This effect on corticosterone is consistent with the compound's observed anxiolytic-like properties. nih.gov The regulation of the HPA axis is a key mechanism in managing stress, and studies suggest that the GABAergic system, which valerenic acid is known to modulate, plays an inhibitory role in the neurons that release corticotropin-releasing hormone (CRH), a key initiator of the HPA axis stress response. klarity.health

The table below presents the effects of this compound on a key stress marker in an animal model.

Anticonvulsant Properties of this compound in Preclinical Models

The anticonvulsant potential of this compound has been investigated in various preclinical models. In a pentylenetetrazole (PTZ)-induced seizure model in adult zebrafish, valerenic acid significantly extended the latency to the onset of clonic-like convulsions. nih.govnih.gov This model is considered predictive for anticonvulsant efficacy against generalized seizures in humans. icm.edu.pl Further studies in zebrafish have shown that valerenic acid can act synergistically with the anti-epileptic drug clonazepam to delay the onset of seizures. nih.govnih.govskums.ac.ir While some studies using Valeriana officinalis extracts have shown anticonvulsant effects in rodent models, such as the temporal lobe epilepsy model in amygdala-kindled rats and against PTZ-induced clonic seizures in mice, the specific contribution of valerenic acid in these models requires further elucidation. mdpi.com One study noted that a Valeriana species extract was ineffective against seizures caused by PTZ in rats. skums.ac.ir

The table below summarizes the anticonvulsant properties of this compound observed in a preclinical model.

Neuroprotective Effects of this compound in Animal Models (e.g., Parkinson's Model)

This compound has demonstrated neuroprotective effects in animal models of Parkinson's disease (PD). In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of PD, co-treatment with valerenic acid was found to decrease neuroinflammation. scienceopen.comnih.gov This was evidenced by a reduction in pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as a decrease in the glial fibrillary acidic protein (GFAP), a marker of astrogliosis, in the mesencephalic area. scienceopen.comnih.gov The neuroprotective action of valerenic acid in this model is thought to be linked to the preservation of dopaminergic neurons, leading to recovery of motor ability. scienceopen.comnih.gov Other research in a rotenone-induced PD model in rats showed that valeric acid, a related compound, suppressed oxidative stress, neuroinflammation, and α-synuclein aggregation, while also modulating autophagy pathways. nih.gov The neuroprotective effects of valerenic acid are also suggested to be mediated, in part, through its interaction with the 5-HT5A receptor and its ability to inhibit the NF-κB pathway. scienceopen.comresearchgate.net

The table below details the neuroprotective effects of this compound in a preclinical model of Parkinson's disease.

Mechanistic Insights from Preclinical Studies on this compound

Preclinical research has provided significant insights into the mechanisms underlying the biological activities of this compound. A primary mechanism of action is its role as a subtype-selective positive allosteric modulator of the GABAA receptor. wikipedia.org It has been shown to interact with a binding site in the transmembrane domain at the β+/α- interface, with a preference for receptors containing β2 or β3 subunits. wikipedia.org This modulation of the GABAA receptor is believed to be a key contributor to its anxiolytic and sedative effects. researchgate.netnih.gov

Another important mechanism is the interaction of this compound with the serotonin system. It acts as a partial agonist at the 5-HT5A receptor. wikipedia.org This receptor is found in brain regions like the suprachiasmatic nucleus, which is involved in the sleep-wake cycle. wikipedia.org The agonistic activity at 5-HT5A receptors may also play a role in modulating neuroinflammatory processes. scienceopen.comresearchgate.net

Furthermore, this compound has been shown to inhibit the NF-κB pathway, a protein complex that regulates the transcription of DNA. wikipedia.org This inhibition may be linked to the anti-inflammatory actions observed for Valeriana officinalis. wikipedia.org

The table below provides a summary of the key mechanistic insights for this compound from preclinical studies.

Dose-Response Characterization of this compound in Preclinical Settings

Dose-response relationships for this compound have been characterized in several preclinical models. In a study investigating its anxiolytic-like effects in mice using the forced swim test, oral administration of this compound at doses of 0.5 mg/kg and 1.0 mg/kg significantly decreased immobility time compared to a vehicle control group. nih.gov A lower dose of 0.2 mg/kg showed a slight but not significant decrease. nih.gov The effective doses of 0.5 mg/kg and 1.0 mg/kg also corresponded with a reduction in serum corticosterone levels. nih.gov

In studies on the anxiolytic activity of Valeriana extracts standardized to their valerenic acid content, a dose-dependent effect was observed. An extract with a high ratio of valerenic acid to acetoxy valerenic acid showed significant anxiolytic effects at a dose of 0.5 mg/kg (based on total acid content), while an extract with a lower ratio required a higher dose of 2.0 mg/kg to achieve a similar effect. nih.gov

In the context of anticonvulsant activity in the adult zebrafish PTZ model, ethanolic valerian extract, which contains valerenic acid, showed a significant increase in seizure latency at concentrations of 0.50 mg/ml and higher. nih.gov

The table below presents the dose-response characterization of this compound in different preclinical models.

Comparative Efficacy of this compound with Reference Compounds in Preclinical Models

The efficacy of this compound and its-containing extracts has been compared to standard reference compounds in preclinical studies. In an elevated plus maze test in rats, a measure of anxiety-like behavior, the effects of a valerian root extract and isolated valerenic acid were compared to the benzodiazepine (B76468) diazepam. nih.gov The results indicated a significant reduction in anxious behavior with both the valerian extract and valerenic acid, supporting its potential as an anxiolytic. nih.gov

In another study using the elevated plus maze, the anxiolytic activity of two different valerian extracts was compared to diazepam (1.0 mg/kg). nih.gov The extract with a higher concentration of valerenic acid demonstrated significant anxiolytic effects. nih.gov The same study also used the tail suspension test to assess antidepressant activity, comparing the extracts to the tricyclic antidepressant imipramine (B1671792) (30 mg/kg). nih.gov In this test, the valerian extracts did not show an antidepressant effect. nih.gov

In the adult zebrafish PTZ seizure model, the anticonvulsant effects of valerenic acid and valerian extracts were compared to well-established anti-epileptic drugs such as phenytoin (B1677684) and clonazepam. nih.govnih.gov The study found that valerenic acid and the extracts had intrinsic anticonvulsant properties and, importantly, showed synergistic interactions with clonazepam, enhancing its anticonvulsant effect. nih.govnih.gov

The table below summarizes the comparative efficacy of this compound with reference compounds in preclinical models.

Analytical Chemistry Approaches for Valerenolic Acid Quantification and Metabolomics in Research

Development and Validation of Chromatographic Methods for Valerenolic Acid Quantification in Research Samples

Chromatographic techniques are the cornerstone for the separation and quantification of this compound from complex matrices such as plant extracts. The development of robust and validated methods ensures the accuracy and reliability of research findings.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the determination of this compound. sdiarticle4.comresearchgate.netresearchgate.netindexcopernicus.com Reverse-phase HPLC (RP-HPLC) methods, in particular, have been extensively developed and validated for this purpose. sdiarticle4.comjournalsarjnp.com These methods typically utilize a C18 column, which separates compounds based on their hydrophobicity. sdiarticle4.comresearchgate.netjournalsarjnp.com

A common approach involves a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an acidic aqueous solution, often containing ortho-phosphoric acid to control the pH. sdiarticle4.comresearchgate.netjournalsarjnp.com Detection is frequently carried out using a Photo-Diode Array (PDA) detector at a wavelength of around 220 nm, where this compound exhibits significant absorbance. sdiarticle4.comjournalsarjnp.com The development of these methods focuses on achieving a short retention time for this compound, which reduces analysis time and solvent consumption, while ensuring good resolution from other components in the sample. sdiarticle4.com

Method validation is a critical aspect of HPLC analysis, conducted according to guidelines from the International Council for Harmonisation (ICH). sdiarticle4.comjournalsarjnp.com This process ensures the method's linearity, system suitability, accuracy, precision (both intra-day and inter-day), and robustness. sdiarticle4.comjournalsarjnp.com The limit of detection (LOD) and limit of quantification (LOQ) are also determined to establish the sensitivity of the method. sdiarticle4.com

Table 1: Example of RP-HPLC Method Parameters for this compound Quantification

| Parameter | Condition | Source |

| Column | Phenomenex C18 Luna® 5 µm (250 x 4.6mm) | journalsarjnp.com |

| Mobile Phase | Acetonitrile: 5% Ortho-phosphoric acid (pH 3.5) (97:3 v/v) | journalsarjnp.com |

| Flow Rate | 1.0 ml/min | journalsarjnp.com |

| Detection | PDA at 220 nm | journalsarjnp.com |

| Retention Time | Approximately 4.4 ± 0.2 min | journalsarjnp.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used in the analysis of this compound, particularly for its volatile derivatives. researchgate.netresearchgate.net This method is often employed for the comprehensive analysis of essential oils from plants like Valeriana officinalis, where numerous components are present. researchgate.net For GC-MS analysis, non-volatile compounds like this compound may require derivatization to increase their volatility.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification and quantification of individual components in a complex mixture. researchgate.netnih.gov The analysis of GC-MS data can be enhanced with chemometric resolution techniques to resolve issues such as baseline offset, retention time shifts, and overlapping peaks. researchgate.net This approach has been shown to significantly increase the number of identified components compared to direct similarity searches alone. researchgate.net

Capillary Electrophoresis (CE) offers an alternative to liquid and gas chromatography for the separation of charged molecules like this compound. mdpi.comnih.gov This technique separates ions based on their electrophoretic mobility in an electric field. nih.gov The separation occurs within a narrow fused-silica capillary, and detection is often performed using UV-Vis spectroscopy. mdpi.comnih.gov

CE is known for its high efficiency, short analysis times, and low consumption of solvents and samples, making it an environmentally friendly option. mdpi.com To enhance sensitivity, various pre-concentration techniques can be employed. mdpi.com While less common than HPLC for routine this compound analysis, CE provides a powerful and comparable alternative for specific research applications. mdpi.comresearchgate.net A study developed a high-performance capillary electrophoresis with amperometric detection (CE-AD) method for determining pharmacologically active ingredients, including this compound. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Derivatives

Mass Spectrometry-Based Techniques for this compound Detection and Profiling

Mass spectrometry (MS) is a highly sensitive and selective technique for the detection and structural elucidation of this compound and its metabolites. It is often coupled with chromatographic methods like HPLC (LC-MS) or GC (GC-MS) to provide comprehensive analytical data. researchgate.netcreative-proteomics.com

LC-MS, particularly with triple quadrupole mass spectrometers, offers ultra-sensitive quantification and reliable, reproducible results. creative-proteomics.com High-resolution mass spectrometry (HRMS), such as Q-TOF (Quadrupole Time-of-Flight), provides accurate mass measurements, which aids in the elemental composition determination and identification of unknown compounds. mdpi.commdpi.com Electrospray ionization (ESI) is a common ionization source used in LC-MS for analyzing polar molecules like this compound. mdpi.com Tandem mass spectrometry (MS/MS) experiments can be performed to obtain fragmentation patterns, which are crucial for the structural confirmation of the analyte. mdpi.comutar.edu.my

Application of Nuclear Magnetic Resonance (NMR) in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives. mdpi.comresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to determine the complete chemical structure of these molecules. researchgate.netucl.ac.uk

¹H NMR provides information about the number and types of protons in the molecule, while ¹³C NMR reveals the carbon skeleton. mdpi.comresearchgate.net 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, ultimately leading to the unambiguous assignment of the entire molecular structure. mdpi.com NMR data, in conjunction with mass spectrometry data, provides a comprehensive characterization of isolated natural products. researchgate.net

Metabolomic Studies Involving this compound and its Biotransformation Products in Research Systems

Metabolomics aims to provide a comprehensive analysis of all metabolites present in a biological system. nih.gov This approach is increasingly being applied to the study of plant natural products, including those containing this compound. nih.govchemrxiv.org Metabolomic studies can reveal the complex metabolic profile of a plant and identify a wide range of compounds, including this compound and its biotransformation products. utar.edu.mychemrxiv.org